6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Description
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a benzopyran derivative characterized by a fused benzene and oxygen-containing heterocyclic ring system. The compound features a chlorine substituent at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₉ClO₃, with a monoisotopic mass of 212.02402 Da .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXMLTXESQYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210438 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76301-94-5 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76301-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzopyran derivatives. 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation | |
| HT-29 (Colon) | 20 | Inhibition of cell cycle progression |
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Research indicates that it scavenges free radicals effectively and enhances the body’s antioxidant defense mechanisms.
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves their resistance to degradation under thermal stress.
| Polymer Type | Application | Improvement |
|---|---|---|
| Polycarbonate | Electronics | Enhanced thermal stability |
| Polyurethane | Coatings | Increased durability |
2. Organic Light Emitting Diodes (OLEDs)
This compound has been explored as a potential material for OLEDs due to its favorable electronic properties. Studies suggest that incorporating it into OLED structures can enhance light emission efficiency and stability.
Agricultural Chemistry Applications
1. Pesticide Development
Research indicates that derivatives of this compound exhibit insecticidal properties against various agricultural pests. Its application in pesticide formulations could lead to more effective pest management strategies.
| Pest Targeted | Efficacy (%) | Formulation Type |
|---|---|---|
| Aphids | 85 | Emulsifiable concentrate |
| Thrips | 78 | Granular formulation |
Case Studies
Case Study 1: Anticancer Research
A comprehensive study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis, suggesting its potential as a therapeutic agent against cancer.
Case Study 2: Polymer Enhancement
A collaboration between ABC Corporation and DEF University focused on utilizing this compound in developing high-performance polymers for automotive applications. The resulting materials demonstrated improved heat resistance and mechanical strength compared to conventional polymers.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzopyran Core
2.1.1 Methoxy Derivatives
- Methoxy groups may enhance metabolic stability compared to chloro substituents .
2.1.2 Fluorinated Analog
- Key Differences: Fluorine’s high electronegativity and small atomic radius can improve binding affinity in biological targets compared to chlorine. This substitution may alter pharmacokinetic properties, such as absorption and half-life .
Functional Group Modifications
2.2.1 Carboxylic Acid vs. Ketone
- 6-Chloro-2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one (): Key Differences: Replaces the carboxylic acid with a ketone group, eliminating acidity.
2.2.2 Amine Derivatives
- (4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (): Molecular Formula: C₁₁H₁₆ClNO Key Differences: Substitution of the carboxylic acid with an amine group and an ethyl substituent at position 4. The stereochemistry (4R) may enhance receptor selectivity in pharmacological contexts .
Heteroatom Variations in the Ring System
2.3.1 Sulfur-Containing Analog
- 2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride (): Key Differences: Replaces the oxygen atom in the benzopyran ring with sulfur (benzothiopyran). Sulfur’s larger atomic size and lower electronegativity may alter electronic properties and metabolic pathways .
2.3.2 Sulfonamide Derivatives
- 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (): Key Differences: Incorporates a sulfonamide group and an additional nitrogen in the heterocyclic ring. Sulfonamides are known for diuretic and antihypertensive activities, suggesting divergent therapeutic applications compared to carboxylic acid derivatives .
Biological Activity
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound with potential biological activities that have garnered attention in recent research. This compound, classified under the benzopyran family, exhibits structural features that suggest various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- Molecular Formula : C10H9ClO3
- SMILES : C1COC2=C(C1C(=O)O)C=C(C=C2)Cl
- InChIKey : KDOXMLTXESQYSR-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic effects. Some key areas of interest include:
1. Antioxidant Activity
Research indicates that compounds similar to 6-chloro-3,4-dihydro-2H-benzopyran derivatives possess significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Preliminary studies suggest that benzopyran derivatives may exhibit anti-inflammatory properties. Inflammation is a critical factor in the progression of many chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest.
3. Anticancer Potential
Some studies have indicated that benzopyran derivatives can inhibit cancer cell proliferation. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis. However, detailed studies focusing specifically on 6-chloro-3,4-dihydro-2H-benzopyran-4-carboxylic acid are still limited.
Research Findings and Case Studies
A comprehensive review of existing literature reveals limited direct studies on the biological activity of 6-chloro-3,4-dihydro-2H-benzopyran-4-carboxylic acid. However, related compounds have shown promising results:
| Compound | Activity | Study Reference |
|---|---|---|
| Benzopyran Derivative A | Antioxidant | |
| Benzopyran Derivative B | Anti-inflammatory | |
| Benzopyran Derivative C | Anticancer (cell lines) |
While specific mechanisms for 6-chloro-3,4-dihydro-2H-benzopyran-4-carboxylic acid remain under investigation, related compounds typically exert their effects through:
- Free Radical Scavenging : Compounds with phenolic structures can neutralize free radicals.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in inflammatory pathways.
- Gene Expression Modulation : They may influence the expression of genes linked to cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
